molecular formula C6H12N2 B1400288 2-Methyl-2,6-diazaspiro[3.3]heptane CAS No. 1203567-11-6

2-Methyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B1400288
CAS No.: 1203567-11-6
M. Wt: 112.17 g/mol
InChI Key: ALPTZPFVGLVIKK-UHFFFAOYSA-N
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Description

2-Methyl-2,6-diazaspiro[33]heptane is a heterocyclic compound characterized by a spirocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a spirocyclic ketone in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes or receptors, potentially modulating their activity .

Comparison with Similar Compounds

  • 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
  • tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
  • 2-Oxa-6-azaspiro[3.3]heptane

Comparison: Compared to these similar compounds, 2-Methyl-2,6-diazaspiro[3The dihydrochloride variant, for example, has different solubility and stability properties, while the carboxylate derivative offers additional functional groups for further chemical modifications .

Properties

IUPAC Name

2-methyl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPTZPFVGLVIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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